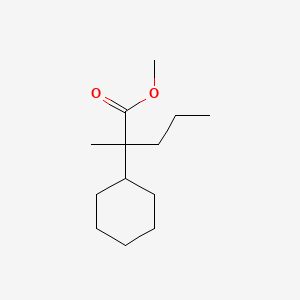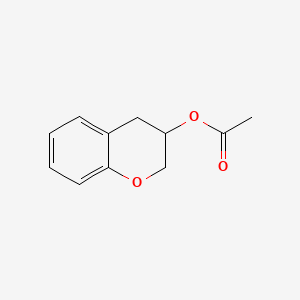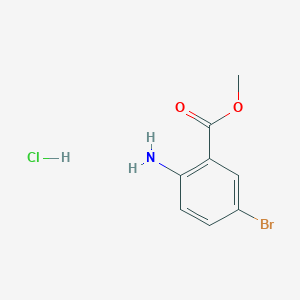![molecular formula C30H46N4O8S B13804335 Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate](/img/structure/B13804335.png)
Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate typically involves multiple steps. One common method starts with the hydrogenation of 4-benzyloxy-2-dimethylamino-methylindole in the presence of a palladium catalyst (5% on aluminum oxide) to obtain 4-hydroxy-2-methylindole . This intermediate is then reacted with 2-hydroxy-3-(isopropylamino)propoxy to form the final compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones, while reduction can yield alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as an analytical standard for chromatography techniques . In biology and medicine, it is studied for its potential therapeutic effects, particularly in cardiovascular research due to its structural similarity to beta-blockers like metoprolol . Additionally, it has applications in the pharmaceutical industry as a reference standard for quality control and drug development .
Wirkmechanismus
The mechanism of action of Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to beta-adrenergic receptors, similar to other beta-blockers. This binding inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. The exact molecular pathways involved are still under investigation, but it is known to affect the cardiovascular system significantly.
Vergleich Mit ähnlichen Verbindungen
Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate can be compared to other beta-blockers such as atenolol and bisoprolol. While all these compounds share a common mechanism of action, they differ in their chemical structures and pharmacokinetic properties. For instance, atenolol has a simpler structure and is more hydrophilic, leading to different absorption and distribution characteristics . Bisoprolol, on the other hand, has a longer half-life and is more selective for beta-1 adrenergic receptors . These differences highlight the uniqueness of this compound and its potential advantages in specific therapeutic applications.
Eigenschaften
Molekularformel |
C30H46N4O8S |
|---|---|
Molekulargewicht |
622.8 g/mol |
IUPAC-Name |
1-[(2-methyl-1H-indol-7-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;sulfuric acid |
InChI |
InChI=1S/2C15H22N2O2.H2O4S/c2*1-10(2)16-8-13(18)9-19-14-6-4-5-12-7-11(3)17-15(12)14;1-5(2,3)4/h2*4-7,10,13,16-18H,8-9H2,1-3H3;(H2,1,2,3,4) |
InChI-Schlüssel |
RMGMRLHOEIYPAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N1)C(=CC=C2)OCC(CNC(C)C)O.CC1=CC2=C(N1)C(=CC=C2)OCC(CNC(C)C)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, dihydrochloride, (2S-cis)-](/img/structure/B13804252.png)
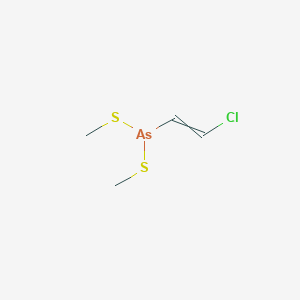
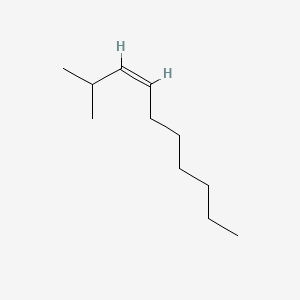
![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13804266.png)
![1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL](/img/structure/B13804269.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide](/img/structure/B13804272.png)
